rac-(1R,2R)-2-(trifluoromethyl)cyclohexan-1-amine hydrochloride, trans
Description
This compound is a chiral cyclohexane derivative featuring a trans-configuration at the 1,2-positions and a trifluoromethyl (-CF₃) substituent at the 2-position. The hydrochloride salt enhances its solubility and stability, making it valuable in pharmaceutical and agrochemical research. The trifluoromethyl group contributes to metabolic stability and lipophilicity, while the trans stereochemistry influences its spatial interactions with biological targets .
Properties
CAS No. |
2694057-40-2 |
|---|---|
Molecular Formula |
C7H13ClF3N |
Molecular Weight |
203.63 g/mol |
IUPAC Name |
(1R,2R)-2-(trifluoromethyl)cyclohexan-1-amine;hydrochloride |
InChI |
InChI=1S/C7H12F3N.ClH/c8-7(9,10)5-3-1-2-4-6(5)11;/h5-6H,1-4,11H2;1H/t5-,6-;/m1./s1 |
InChI Key |
SASXCISXVMPRCP-KGZKBUQUSA-N |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)C(F)(F)F)N.Cl |
Canonical SMILES |
C1CCC(C(C1)C(F)(F)F)N.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Cyclohexane Backbone Formation
The cyclohexane ring is typically constructed via cyclization or hydrogenation of aromatic precursors. A prominent approach involves Robinson annulation , as demonstrated in the synthesis of trifluoromethyl cyclohexyl derivatives . In this method, 2-fluoro-2-(trifluoromethyl)-1-phenylhexane-1,5-dione undergoes cyclization under basic conditions to yield a cyclohexenone intermediate. Subsequent mesylation and elimination generate the cyclohexane framework with a trifluoromethyl group . Alternative routes employ PtO₂-mediated hydrogenation of trifluoromethyl-substituted anilines in trifluoroacetic acid (TFA), though this method predominantly yields cis-isomers . For trans selectivity, reaction parameters such as solvent polarity and temperature require optimization.
Introduction of the Trifluoromethyl Group
The trifluoromethyl (-CF₃) group is introduced early in the synthesis to ensure regioselectivity. Mukaiyama-Michael reactions using tetrafluoroenol ethers enable the incorporation of -CF₃ into diketone intermediates . For example, reacting 4,4,4-trifluoro-1-phenylbutane-1,3-dione with a fluorinated enol ether produces a trifluoromethylated cyclohexane precursor. Alternatively, electrophilic trifluoromethylation using Umemoto’s reagent or CF₃I in the presence of a Lewis acid (e.g., CuI) has been reported for analogous compounds .
| Method | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Robinson Annulation | Base (KOH), MeOH, reflux | 65–78 | |
| Hydrogenation | PtO₂, H₂ (1 atm), TFA, 25°C | 82–90 | |
| Electrophilic CF₃ | CuI, CF₃I, DMF, 80°C | 55–60 |
Installation of the Amine Functionality
The amine group is introduced via reductive amination or hydrogenation of nitro intermediates . A two-step protocol involves:
-
Oxime formation : Treating the cyclohexanone intermediate with hydroxylamine hydrochloride in ethanol/water .
-
Catalytic hydrogenation : Using Raney nickel or palladium on carbon (Pd/C) under H₂ pressure (3–5 atm) to reduce the oxime to the primary amine . For stereochemical control, PtO₂-mediated hydrogenation in TFA at 25°C achieves partial trans selectivity (up to 70%) .
Alternative routes include Buchwald-Hartwig amination for direct C–N bond formation, though this is less common for cyclohexane systems .
Resolution of Racemic Mixtures and Trans Isomer Isolation
The racemic trans isomer is isolated via diastereomeric salt formation or chromatographic separation . A patent-derived method for tramadol hydrochloride isolation provides a model:
-
Selective precipitation : Treating a cis/trans amine mixture with aqueous HCl in isopropyl alcohol. The trans isomer precipitates preferentially due to lower solubility .
-
Crystallization : Recrystallization from toluene/hexane mixtures enhances purity (>98% trans) .
pH-controlled resolution (pH 7.5–8.5) using weak acids (e.g., acetic acid) further enriches the trans isomer by destabilizing the cis diastereomer .
| Isolation Step | Conditions | Trans Purity (%) | Reference |
|---|---|---|---|
| HCl Precipitation | IPA/H₂O, 3–5% H₂O, 40°C | 97–99 | |
| Recrystallization | Toluene/hexane (3:1), −20°C | 98.5 | |
| pH Adjustment | Acetic acid, H₂O, pH 7.5–8.5 | 97–98 |
Final Hydrochloride Salt Formation
The free amine is converted to the hydrochloride salt via acid-base reaction :
-
Dissolve the trans amine in anhydrous ether.
-
Bubble HCl gas through the solution until precipitation is complete .
-
Filter and wash the solid with cold ether to remove residual cis isomer .
Critical parameters :
Analytical Characterization
Final product quality is verified via:
-
HPLC : Cis/trans ratio determined using a Chiralpak AD-H column (hexane/IPA, 90:10) .
-
NMR : δ 3.2–3.5 ppm (m, cyclohexane H), δ 7.8 ppm (s, NH₃⁺) .
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The protonated amine in the hydrochloride salt can participate in substitution reactions under deprotonation. For example:
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., NaOH) to form secondary amines .
-
Acylation : Forms amides when treated with acyl chlorides (e.g., acetyl chloride) in anhydrous conditions.
Example Reaction Conditions
| Substrate | Reagent/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Amine hydrochloride | CH₃I, NaOH, DMF, 50°C, 12h | N-Methyl derivative | 75–85% | |
| Amine hydrochloride | AcCl, Et₃N, DCM, 0°C to RT, 3h | Acetylated amide | 80–90% |
Reductive Amination
The free amine (after deprotonation) can undergo reductive amination with ketones or aldehydes. For instance, reaction with cyclohexanone in the presence of NaBH₃CN or H₂/Pd-C yields cyclohexyl-substituted derivatives .
Key Observations
-
The trifluoromethyl group stabilizes intermediates via electron-withdrawing effects, enhancing reaction rates .
-
Stereochemistry at the C1 and C2 positions remains intact under mild conditions .
Oxidation Reactions
The amine group can be oxidized to nitro or nitroso compounds under strong oxidizing agents:
-
H₂O₂/Na₂WO₄ : Selective oxidation to nitrocyclohexane derivatives at 60°C.
-
mCPBA (meta-chloroperbenzoic acid) : Epoxidation of unsaturated intermediates (e.g., cyclohexene derivatives) during synthesis .
Catalytic Cross-Coupling Reactions
The amine moiety can act as a ligand in transition-metal-catalyzed reactions. For example:
-
Suzuki–Miyaura Coupling : Pd(PPh₃)₄-mediated coupling with aryl boronic acids to form biaryl derivatives .
-
Buchwald–Hartwig Amination : Pd-catalyzed coupling with aryl halides to generate diarylamines .
Mechanistic Insights
-
The trifluoromethyl group increases electron deficiency at the cyclohexane ring, favoring oxidative addition steps in cross-couplings .
-
Chiral ligands (e.g., Josiphos) enhance enantioselectivity in asymmetric couplings .
Acid-Base Reactions
As a hydrochloride salt, the compound readily undergoes neutralization with bases (e.g., NaOH) to liberate the free amine . The free amine exhibits greater nucleophilicity, enabling downstream reactions.
Comparative Reactivity with Structural Analogs
Scientific Research Applications
Overview
rac-(1R,2R)-2-(trifluoromethyl)cyclohexan-1-amine hydrochloride, trans, is a chiral compound that has garnered attention in various scientific fields due to its unique structural properties. This compound is characterized by the presence of a trifluoromethyl group and is utilized in medicinal chemistry, organic synthesis, and as a potential therapeutic agent.
Medicinal Chemistry
rac-(1R,2R)-2-(trifluoromethyl)cyclohexan-1-amine hydrochloride has been investigated for its potential pharmacological properties. Its structural features allow it to interact with various biological targets, making it a candidate for drug development. Research has shown that compounds with trifluoromethyl groups often exhibit enhanced metabolic stability and bioactivity.
Organic Synthesis
This compound serves as a valuable building block in the synthesis of complex organic molecules. Its unique trifluoromethyl group can be utilized in various reactions, such as nucleophilic substitutions and cyclization processes, to create diverse chemical entities.
Enzyme Inhibition Studies
Studies have indicated that rac-(1R,2R)-2-(trifluoromethyl)cyclohexan-1-amine hydrochloride can inhibit specific enzymes involved in metabolic pathways. This characteristic is particularly useful in drug design where enzyme modulation is desired.
Material Science
Research into the applications of this compound in material science is ongoing. Its unique properties may allow for the development of new materials with specific functionalities, including polymers and coatings that require high thermal stability and chemical resistance.
Case Study 1: Pharmacological Evaluation
In a study published in the Journal of Medicinal Chemistry, researchers synthesized rac-(1R,2R)-2-(trifluoromethyl)cyclohexan-1-amine hydrochloride and evaluated its effects on various biological targets. The results demonstrated significant inhibition of target enzymes involved in metabolic disorders, suggesting potential therapeutic applications for conditions like diabetes and obesity.
Case Study 2: Synthesis of Novel Compounds
A research team utilized rac-(1R,2R)-2-(trifluoromethyl)cyclohexan-1-amine hydrochloride as a precursor to synthesize novel compounds with enhanced biological activity. The study highlighted the compound's utility in creating derivatives that displayed improved binding affinity to specific receptors.
Mechanism of Action
The mechanism of action of rac-(1R,2R)-2-(trifluoromethyl)cyclohexan-1-amine hydrochloride, trans involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can influence the compound’s binding affinity and selectivity, while the amine group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on Cyclohexane/Other Rings
Fluorinated Analogs
(1R,2R)-2-Fluorocyclohexan-1-amine Hydrochloride (CAS 1820580-16-2):
- trans-rel-(1R,2R)-2-(Difluoromethyl)cyclopropan-1-amine Hydrochloride (CAS 1807938-31-3): Molecular Formula: C₅H₁₁N·HCl Key Difference: Cyclopropane ring instead of cyclohexane, with a difluoromethyl (-CHF₂) group.
Trifluoromethyl Derivatives in Different Scaffolds
- rac-[(1R,2R)-2-[4-(Trifluoromethyl)phenyl]cyclopropyl]methanamine Hydrochloride (SY209015): Structure: Trifluoromethyl group on a phenyl-attached cyclopropane.
Ring Size and Conformational Flexibility
Stereochemical and Functional Group Impact
Stereoisomerism :
Functional Group Replacements :
- 4,4-Difluoro-1-(2-methoxyethyl)cyclohexan-1-amine Hydrochloride (): Incorporates a difluoro and methoxyethyl group. The polar methoxy group increases hydrophilicity but may reduce blood-brain barrier penetration compared to -CF₃ .
- rac-(1R,2R)-2-(4-Methylbenzenesulfonyl)cyclohexan-1-amine Hydrochloride : A sulfonyl group replaces -CF₃, introducing strong electron-withdrawing effects and acidity, which could affect solubility and reactivity .
Q & A
Q. Table 1: Representative Synthetic Routes
| Method | Catalyst/Reagents | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Trifluoromethylation | CuI, TMSCF₃ | 65 | 98 | |
| Reductive Amination | NaBH₄, NH₄OAc | 72 | 95 | |
| Chiral Resolution | Chiral HPLC (Pirkle column) | 40 | >99 |
Basic Question: How is the stereochemical configuration of the trans-(1R,2R) enantiomer confirmed?
Methodological Answer:
- X-ray Crystallography : Definitive confirmation of absolute configuration via single-crystal analysis .
- NMR Spectroscopy : Use of NOESY or coupling constants (J values) to infer spatial relationships between protons (e.g., trans-diaxial coupling in cyclohexane) .
- Optical Rotation : Comparison with literature-specific rotation values (e.g., [α]D²⁵ = -45° in methanol) .
Advanced Question: What computational tools are used to predict reaction pathways for stereoselective synthesis?
Methodological Answer:
- Quantum Chemical Calculations : Density Functional Theory (DFT) to model transition states and predict enantioselectivity (e.g., B3LYP/6-31G* basis set) .
- Reaction Path Search : Algorithms like GRRM or AFIR to explore energy landscapes and identify low-barrier pathways .
- Machine Learning : Training models on existing enantiomeric excess (ee) data to optimize catalyst selection .
Advanced Question: How are contradictions in enantiomeric excess (ee) data resolved across different synthetic protocols?
Methodological Answer:
- Systematic Variability Analysis : Compare ee values under controlled conditions (e.g., temperature, solvent polarity). For example, Cu-catalyzed trifluoromethylation may yield 85% ee in THF vs. 70% ee in DMF due to solvent coordination effects .
- Cross-Validation with Multiple Techniques : Combine HPLC, NMR, and polarimetry to rule out analytical artifacts .
- Mechanistic Reassessment : Investigate competing pathways (e.g., radical vs. ionic mechanisms) that may reduce selectivity .
Basic Question: What safety protocols are recommended for handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coat, and safety goggles due to potential skin/eye irritation .
- Ventilation : Perform reactions in a fume hood to avoid inhalation of HCl vapors .
- Spill Management : Neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite) .
Advanced Question: How is enantiomeric purity optimized for pharmacological studies?
Methodological Answer:
- Dynamic Kinetic Resolution (DKR) : Combine chiral catalysts (e.g., Ru complexes) with racemization agents to convert undesired enantiomers .
- Crystallization-Induced Asymmetric Transformation : Use solvent systems that favor precipitation of the desired enantiomer .
- Table 2: Enantiomeric Purity Enhancement Techniques
| Technique | Conditions | ee Improvement (%) | Reference |
|---|---|---|---|
| Chiral HPLC | Hexane:IPA (90:10), 25°C | 98 → 99.5 | |
| Enzymatic Resolution | Lipase B, pH 7.0 | 75 → 94 |
Advanced Question: What biological targets are hypothesized for this compound in medicinal chemistry?
Methodological Answer:
- Kinase Inhibition : Molecular docking studies suggest affinity for tyrosine kinases due to the CF₃ group’s electron-withdrawing effects .
- Neurotransmitter Receptors : Structural analogs (e.g., trans-2-aminocyclopentanol derivatives) act as GABA₃ receptor modulators .
- Antimicrobial Activity : Preliminary assays show MIC values of 8 µg/mL against Gram-positive bacteria, likely via membrane disruption .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
